molecular formula C25H27NO4 B13481414 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B13481414
M. Wt: 405.5 g/mol
InChI Key: CYKLWPFZZIKBGS-UHFFFAOYSA-N
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Description

4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a butenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butenyl Group: The butenyl group can be introduced via an alkylation reaction using a suitable butenyl halide.

    Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the double bond in the butenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl group can yield epoxides, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its potential as a drug candidate or a building block for pharmaceuticals.

    Industry: May be used in the production of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The Fmoc group is commonly used as a protecting group in peptide synthesis, indicating its role in stabilizing reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(but-3-en-1-yl)piperidine-4-carboxylic acid: Lacks the Fmoc group, making it less stable in certain reactions.

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid:

Uniqueness

The presence of both the butenyl group and the Fmoc protecting group makes 4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid unique. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

4-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C25H27NO4/c1-2-3-12-25(23(27)28)13-15-26(16-14-25)24(29)30-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h2,4-11,22H,1,3,12-17H2,(H,27,28)

InChI Key

CYKLWPFZZIKBGS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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